N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
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Scientific Research Applications
Structural Modifications and Molecular Interactions
- Thiazolopyrimidines, including compounds similar to N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, show varied molecular interactions based on different substituents at key positions. These interactions are pivotal in understanding their conformational features and potential applications in drug design (Nagarajaiah & Begum, 2014).
Synthesis of Novel Derivatives
- Research into synthesizing novel thiazolopyrimidines derivatives explores their potential as anti-inflammatory and analgesic agents. This includes understanding their structural properties and biological activity, which can be pivotal in developing new therapeutic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Reactions and Synthesis Techniques
- Investigations into the synthesis and reactions of similar thiazolopyrimidines compounds help in understanding the chemical pathways and potential applications of these compounds in pharmaceutical research (Kappe & Roschger, 1989).
Potential Biological Activities
- Some thiazolopyrimidines derivatives have been evaluated for their antimicrobial activities, indicating their potential use in developing new antibacterial and antifungal agents. This area of research is crucial for addressing growing concerns about antibiotic resistance (Akbari et al., 2008).
Synthesis of Functionalized Derivatives
- The synthesis of functionalized thiazolopyrimidines explores the creation of new compounds with potentially unique and useful properties. This research is important for expanding the diversity of compounds available for various applications, including medicinal chemistry (Peterlin-Mašič et al., 2000).
Antitumor and Anti-Inflammatory Potential
- Novel derivatives of thiazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting their potential application in cancer and inflammation treatment (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Biochemical Pathways
It is known that thiazolo[3,2-a]pyrimidine derivatives have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . This suggests that these compounds may interact with multiple biochemical pathways related to these biological processes.
Result of Action
It has been reported that thiazolopyrimidine derivatives, including this compound, have shown potent cytotoxic activity against various cancer cell lines . For instance, compound 4g, a derivative of thiazolopyrimidine, exhibited potent cytotoxic activity with IC50 values of 3.1±0.4 µM and 9.8±0.4 µM against A549 and HeLa cell lines, respectively .
Safety and Hazards
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-5-4-6-10(2)13(9)18-14(20)12-7-17-16-19(15(12)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBLHBNHCIYKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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